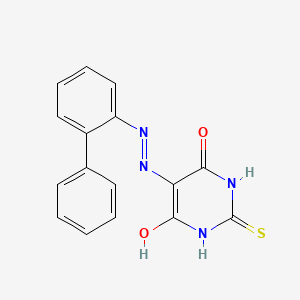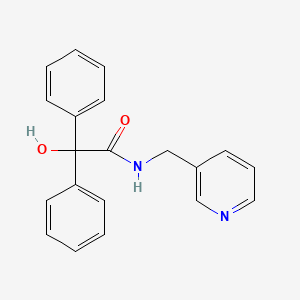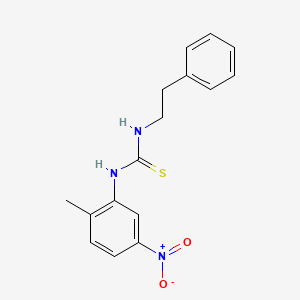
1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone, also known as FNPE, is a chemical compound that belongs to the family of aryl ketones. It is a yellow powder that is commonly used in scientific research as a reagent and intermediate for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone is not well understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes, such as inflammation, cancer, and neurodegeneration. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to reduce inflammation and pain in animal models of inflammation. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. This compound is also readily available from commercial sources at a reasonable cost. However, this compound has some limitations for lab experiments, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and activity. This compound can also be toxic at high doses, which requires careful handling and disposal.
Orientations Futures
1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone has potential applications in various fields of research, such as drug discovery, materials science, and catalysis. Some future directions for research on this compound include:
1. Synthesis of novel this compound derivatives with improved activity and selectivity.
2. Development of new synthetic routes for the synthesis of this compound and its derivatives.
3. Investigation of the mechanism of action of this compound and its derivatives at the molecular level.
4. Evaluation of the pharmacokinetics and toxicity of this compound and its derivatives in animal models.
5. Screening of this compound and its derivatives for their potential therapeutic applications in various diseases.
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives is warranted to fully explore their potential applications.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone involves the reaction of 4-fluoroacetophenone with 4-nitrophenol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into this compound by the addition of ethyl chloroformate. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone has been extensively used in scientific research as a reagent and intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. For example, this compound has been used as a key intermediate for the synthesis of an anti-tumor drug candidate, as well as a building block for the synthesis of a herbicide. This compound has also been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and materials science.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAGORRVTOUVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)

![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)


![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)

![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)